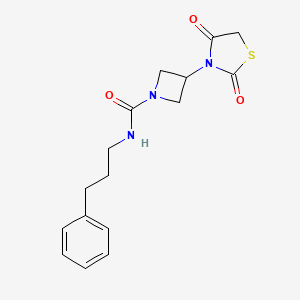
3-(2,4-dioxothiazolidin-3-yl)-N-(3-phenylpropyl)azetidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,4-dioxothiazolidin-3-yl)-N-(3-phenylpropyl)azetidine-1-carboxamide, also known as DPI-3290, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of thiazolidinedione derivatives, which have been shown to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic effects. In
Wissenschaftliche Forschungsanwendungen
Pharmacokinetics and Metabolism
Research on compounds structurally related to "3-(2,4-dioxothiazolidin-3-yl)-N-(3-phenylpropyl)azetidine-1-carboxamide" often focuses on their pharmacokinetics and metabolism. For example, the study on the disposition and metabolism of SB-649868, an orexin receptor antagonist, highlights the importance of understanding how compounds are metabolized and eliminated in the body. This information is crucial for drug development, especially for designing compounds with optimal absorption, distribution, metabolism, and excretion (ADME) properties (Renzulli et al., 2011).
Antimicrobial and Antibacterial Activity
Some thiazolidine derivatives, like linezolid, have shown substantial antimicrobial activity against Gram-positive organisms, including those resistant to conventional treatments. This suggests that compounds with thiazolidine or related structures could be explored for their potential in treating bacterial infections, offering a new avenue for antibiotic development (Stalker & Jungbluth, 2003).
Antiviral and Antifungal Applications
The application of polyhexamethylene biguanide in treating Acanthamoeba keratitis highlights the potential of related compounds in antiviral and antifungal treatments. Such studies indicate the broader therapeutic applications of compounds with similar functionalities in treating infections beyond bacterial targets (Larkin, Kilvington, & Dart, 1991).
Antidepressant and Anticonvulsant Effects
Research into benzo[d]thiazol derivatives demonstrates the potential of compounds with similar structural features for treating neurological conditions. These studies explore the effects of such compounds on depressive symptoms and seizure disorders, pointing towards the possibility of developing new treatments for these conditions based on chemical structures related to "3-(2,4-dioxothiazolidin-3-yl)-N-(3-phenylpropyl)azetidine-1-carboxamide" (Qing‐Hao Jin et al., 2019).
Eigenschaften
IUPAC Name |
3-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(3-phenylpropyl)azetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c20-14-11-23-16(22)19(14)13-9-18(10-13)15(21)17-8-4-7-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVZDFGAGRJJFRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)NCCCC2=CC=CC=C2)N3C(=O)CSC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-dioxothiazolidin-3-yl)-N-(3-phenylpropyl)azetidine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(5-fluoropyridin-2-yl)oxy]-N,N-dimethylcyclopentan-1-amine](/img/structure/B2671807.png)
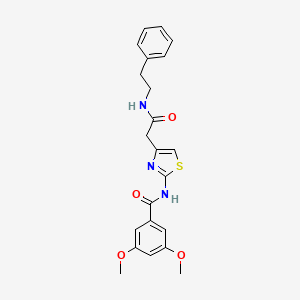
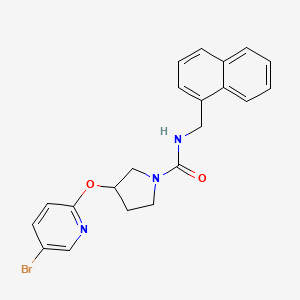
![2-chloro-N-{1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl}pyridine-3-carboxamide](/img/structure/B2671812.png)
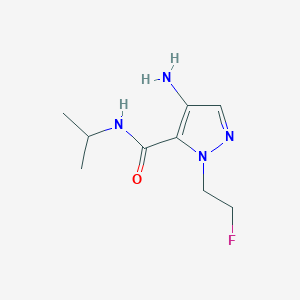

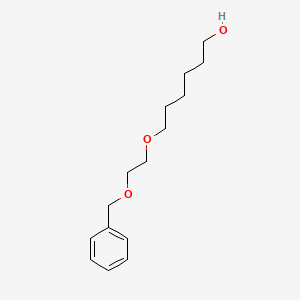

![1-[4-(Dimethylamino)pyridine-2-carbonyl]-3,3-dimethylpiperidine-2-carbonitrile](/img/structure/B2671821.png)
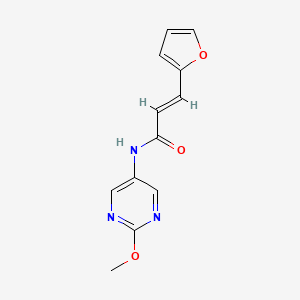

![N-benzyl-2,6-dimethylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2671826.png)

![N-[[5-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-2-chloro-6-fluorobenzamide](/img/structure/B2671830.png)